molecular formula C17H15N5S B2818316 3-(1H-1,2,3-benzotriazol-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 301859-30-3

3-(1H-1,2,3-benzotriazol-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2818316
CAS No.: 301859-30-3
M. Wt: 321.4
InChI Key: FBJFTPMVNFIJDD-UHFFFAOYSA-N
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Description

4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex heterocyclic compound that combines the structural features of benzotriazole and benzothiolo pyrimidine

Scientific Research Applications

4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Heterocyclic compounds like pyrimidines offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Comprehensive research on diverse therapeutic potentials of heterocycles compounds has confirmed their immense significance in the pathophysiology of diseases . This suggests that there is potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzotriazole and benzothiolo derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its combined structural features of benzotriazole and benzothiolo pyrimidine, which confer distinct chemical properties and a broad spectrum of applications in various fields .

Properties

IUPAC Name

4-(benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-10-18-16(22-13-8-4-3-7-12(13)20-21-22)15-11-6-2-5-9-14(11)23-17(15)19-10/h3-4,7-8H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJFTPMVNFIJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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